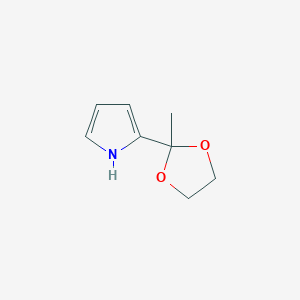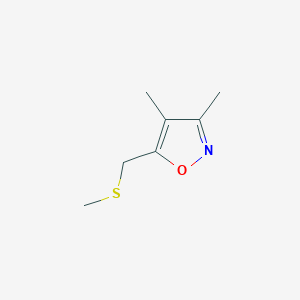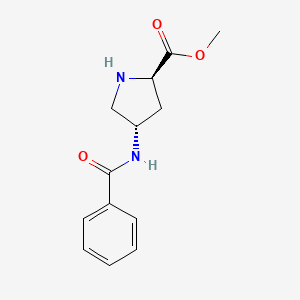![molecular formula C7H12N2O4Pt B12869510 Platinum, (1,2-cyclopentanediamine-N,N')[ethanedioato(2-)-O,O']-(1S-trans) CAS No. 77171-91-6](/img/structure/B12869510.png)
Platinum, (1,2-cyclopentanediamine-N,N')[ethanedioato(2-)-O,O']-(1S-trans)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Platinum, (1,2-cyclopentanediamine-N,N’)[ethanedioato(2-)-O,O’]-(1S-trans) is a platinum-based coordination complex. This compound is notable for its potential applications in various fields, including medicinal chemistry and catalysis. Its unique structure, involving a platinum center coordinated with 1,2-cyclopentanediamine and ethanedioato ligands, contributes to its distinctive chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Platinum, (1,2-cyclopentanediamine-N,N’)[ethanedioato(2-)-O,O’]-(1S-trans) typically involves the reaction of platinum(II) precursors with 1,2-cyclopentanediamine and ethanedioic acid (oxalic acid). A common synthetic route includes:
Preparation of Platinum(II) Precursor: Platinum(II) chloride (PtCl₂) is dissolved in water to form a solution.
Ligand Addition: 1,2-cyclopentanediamine is added to the platinum(II) solution under stirring, forming a platinum-diamine complex.
Oxalate Coordination: Ethanedioic acid is then introduced to the reaction mixture, leading to the formation of the final complex through ligand exchange and coordination.
The reaction is typically carried out under mild conditions, with careful control of pH and temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as crystallization, filtration, and drying are employed to isolate the final product.
化学反应分析
Types of Reactions
Platinum, (1,2-cyclopentanediamine-N,N’)[ethanedioato(2-)-O,O’]-(1S-trans) can undergo various chemical reactions, including:
Substitution Reactions: The ligands coordinated to the platinum center can be replaced by other ligands under appropriate conditions.
Oxidation and Reduction: The platinum center can participate in redox reactions, altering its oxidation state.
Coordination Reactions: The compound can form additional coordination complexes with other metal ions or ligands.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, phosphines, and amines. Reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coordination Reactions: Various ligands such as bipyridine or ethylenediamine can be employed under controlled pH and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new platinum complexes with different ligands, while redox reactions can result in platinum species with altered oxidation states.
科学研究应用
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions, including hydrogenation and oxidation processes. Its unique coordination environment allows for selective and efficient catalysis.
Biology and Medicine
In the field of medicine, platinum-based compounds are well-known for their anticancer properties. Platinum, (1,2-cyclopentanediamine-N,N’)[ethanedioato(2-)-O,O’]-(1S-trans) is studied for its potential as a chemotherapeutic agent, particularly in targeting cancer cells through DNA binding and inhibition of replication.
Industry
Industrially, this compound is used in the production of fine chemicals and pharmaceuticals. Its catalytic properties are exploited in the synthesis of complex organic molecules.
作用机制
The mechanism by which Platinum, (1,2-cyclopentanediamine-N,N’)[ethanedioato(2-)-O,O’]-(1S-trans) exerts its effects involves coordination to biological molecules such as DNA. The platinum center binds to nucleophilic sites on DNA, forming cross-links that disrupt the DNA structure and inhibit replication. This leads to cell cycle arrest and apoptosis in cancer cells. The specific molecular targets and pathways involved include DNA repair enzymes and apoptotic signaling pathways.
相似化合物的比较
Similar Compounds
Cisplatin: Another platinum-based anticancer drug with a similar mechanism of action but different ligands.
Carboplatin: A platinum compound with a cyclobutane dicarboxylate ligand, used in cancer treatment.
Oxaliplatin: Contains an oxalate ligand and is used in chemotherapy for colorectal cancer.
Uniqueness
Platinum, (1,2-cyclopentanediamine-N,N’)[ethanedioato(2-)-O,O’]-(1S-trans) is unique due to its specific ligand environment, which may confer different reactivity and selectivity compared to other platinum-based compounds. Its potential for reduced side effects and enhanced efficacy in certain applications makes it a compound of significant interest in research and development.
属性
CAS 编号 |
77171-91-6 |
|---|---|
分子式 |
C7H12N2O4Pt |
分子量 |
383.27 g/mol |
IUPAC 名称 |
(2-azanidylcyclopentyl)azanide;oxalic acid;platinum(2+) |
InChI |
InChI=1S/C5H10N2.C2H2O4.Pt/c6-4-2-1-3-5(4)7;3-1(4)2(5)6;/h4-7H,1-3H2;(H,3,4)(H,5,6);/q-2;;+2 |
InChI 键 |
LZJWIMXWNAOSKA-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C(C1)[NH-])[NH-].C(=O)(C(=O)O)O.[Pt+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



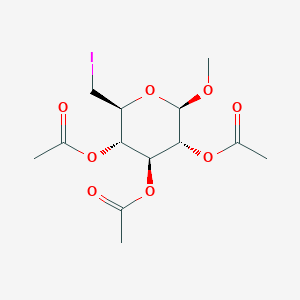

![4-Cyanobenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12869444.png)
![3-Fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12869450.png)
![Pyrrolidine, 1-[(2R)-2-methyl-1-oxobutyl]-(9CI)](/img/structure/B12869468.png)
![(14aR)-(2,13-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine)](/img/structure/B12869474.png)
![2-Bromobenzo[d]oxazole-7-thiol](/img/structure/B12869476.png)
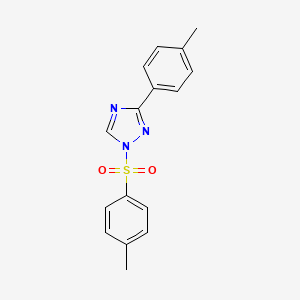
![4-(3-Ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12869490.png)

